Fenoxasulfone

説明

Discovery and Development of Fenoxasulfone

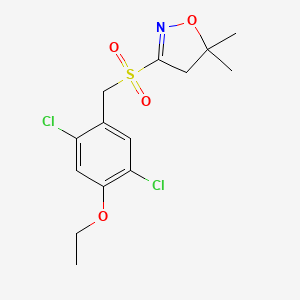

This compound, chemically designated as 3-[(2,5-dichloro-4-ethoxyphenyl)methylsulfonyl]-4,5-dihydro-5,5-dimethyl-isoxazole with the research code name KIH-1419, emerged from comprehensive research conducted by Kumiai Chemical Industry Co., Ltd. into 3-sulfonylisoxazole derivatives specifically designed for paddy field herbicide applications. The discovery process represented a targeted approach to develop effective weed control solutions for rice cultivation, addressing the persistent challenge of barnyard grass and other problematic weeds in paddy field environments.

The research foundation for this compound development was established through systematic exploration of novel chemical structures that could provide superior herbicidal activity while maintaining selectivity between rice crops and target weeds. Scientists at Kumiai Chemical Industry Co., Ltd. specifically focused on creating compounds that would demonstrate enhanced stability under the unique environmental conditions present in flooded rice cultivation systems. This targeted research approach distinguished this compound development from broader herbicide discovery programs by concentrating on the specific requirements of paddy field agriculture.

The chemical optimization process involved extensive structure-activity relationship studies examining various substitution patterns within the 3-sulfonylisoxazoline framework. These investigations systematically evaluated how different molecular modifications affected herbicidal potency, selectivity profiles, and environmental stability characteristics. The research team particularly emphasized developing compounds that would maintain consistent efficacy across varying soil types and water conditions commonly encountered in rice production systems.

This compound emerged as the optimal compound from this research program, demonstrating superior performance characteristics compared to earlier experimental derivatives. The final chemical structure incorporates specific design elements that contribute to its effectiveness as a rice herbicide, including the 2,5-dichloro-4-ethoxyphenyl substituent and the 4,5-dihydro-5,5-dimethyl-isoxazole core structure. These molecular features collectively provide the compound with its distinctive herbicidal properties and environmental behavior profile.

Historical Context in Isoxazoline Herbicide Research

The development of this compound occurred within a broader historical context of isoxazoline herbicide research that has gained significant momentum in recent decades. Isoxazolines represent five-membered heterocyclic compounds that have demonstrated wide-ranging pharmacological and pesticidal activities, making them attractive scaffolds for pesticide discovery efforts. The exploration of isoxazoline derivatives for herbicidal applications reflects the agricultural industry's ongoing search for novel modes of action and improved weed control technologies.

Within the herbicide research landscape, isoxazoline compounds have received increasing attention due to their relatively simple synthetic pathways and broad biological activities against various weeds, bacteria, and other agricultural pests. The chemical class offers distinct advantages in terms of synthetic accessibility while providing opportunities to develop compounds with unique biological activity profiles. This combination of practical synthetic considerations and biological potential has made isoxazolines particularly attractive for herbicide development programs.

The historical progression of isoxazoline herbicide research demonstrates a systematic evolution from basic chemical exploration to targeted agricultural applications. Early research focused on understanding the fundamental structure-activity relationships within the isoxazoline chemical class, establishing foundational knowledge about how molecular modifications influence biological activity. This foundational work provided the scientific basis for subsequent targeted development programs like those that led to this compound discovery.

The emergence of this compound within this historical context represents a culmination of accumulated knowledge about isoxazoline chemistry combined with specific agricultural needs in rice production. The compound's development reflects the successful translation of fundamental chemical research into practical agricultural solutions, demonstrating how systematic exploration of novel chemical scaffolds can yield commercially valuable herbicide products.

Relationship to Pyroxasulfone and Other 3-Sulfonylisoxazoline Derivatives

This compound development occurred in parallel with research into related 3-sulfonylisoxazoline derivatives, most notably pyroxasulfone, which was developed for upland crop applications including wheat, corn, and soybean. Both compounds share the common 3-sulfonylisoxazoline chemical framework but were optimized for different agricultural applications, with this compound specifically designed for paddy field rice cultivation while pyroxasulfone targeted upland cropping systems.

The relationship between this compound and pyroxasulfone illustrates how systematic chemical modification can produce compounds with distinct application profiles from common structural foundations. Pyroxasulfone development preceded this compound research and provided valuable insights into the herbicidal potential of the isoxazoline chemical class. The success of pyroxasulfone in upland crops demonstrated the viability of the underlying chemical approach and encouraged further exploration of related structures for different agricultural applications.

Both this compound and pyroxasulfone function through the same fundamental mode of action, specifically inhibiting very-long-chain fatty acid elongases that catalyze the biosynthesis of very-long-chain fatty acids in plants. This shared mechanism places both compounds within the Herbicide Resistance Action Committee Group K3 classification, indicating their common biochemical target. However, the specific molecular structures and physicochemical properties of each compound have been optimized for their respective application environments.

The structural differences between this compound and pyroxasulfone reflect targeted optimization for different agricultural conditions. This compound incorporates design elements that enhance its stability and efficacy under flooded rice cultivation conditions, while pyroxasulfone was optimized for upland soil environments. These optimizations demonstrate how fundamental chemical scaffolds can be systematically modified to address specific agricultural requirements while maintaining core biological activity.

特性

IUPAC Name |

3-[(2,5-dichloro-4-ethoxyphenyl)methylsulfonyl]-5,5-dimethyl-4H-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4S/c1-4-20-12-6-10(15)9(5-11(12)16)8-22(18,19)13-7-14(2,3)21-17-13/h5-6H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDZDIIWZVQMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)Cl)CS(=O)(=O)C2=NOC(C2)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024189 | |

| Record name | Fenoxasulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639826-16-7 | |

| Record name | Fenoxasulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639826167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxasulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-4-ethoxybenzyl 4,5-dihydro-5,5-dimethylisoxazol-3-yl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXASULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6HCB39JZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

The synthesis of fenoxasulfone involves several key steps. The process begins with the bromination of a benzylic position without light irradiation, followed by a thionation reaction that substitutes the bromine atom. After removing the protecting group, the revealed thiol or thiolate reacts with a substituted isoxazoline bearing a leaving group at the 3-position. This process results in the formation of this compound .

化学反応の分析

Fenoxasulfone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionating reagents and bases. The major products formed from these reactions are intermediates that lead to the final herbicidal compound .

科学的研究の応用

Herbicidal Efficacy

Key Findings:

- Fenoxasulfone demonstrates high herbicidal activity at application rates of 150–200 g a.i./ha.

- It has shown long residual activity, making it effective over extended periods.

- The compound has a favorable toxicological profile, indicating low risk to non-target organisms and the environment .

Table 1: Herbicidal Spectrum of this compound

| Weed Species | Efficacy (%) | Application Rate (g a.i./ha) | Residual Activity |

|---|---|---|---|

| Echinochloa spp. | 90-95 | 150-200 | Long-lasting |

| M. vaginalis | 85 | 150-200 | Moderate |

| Annual Broadleaf Weeds | 80 | 150-200 | Moderate |

Mode of Action

This compound acts by inhibiting VLCFA elongases, which play a crucial role in the fatty acid biosynthesis pathway in plants. This inhibition leads to reduced levels of VLCFAs, impairing cell membrane integrity and ultimately resulting in plant death .

Mechanism Insights:

- The reversible inhibition mechanism proposed for this compound differs from traditional herbicides that irreversibly bind to their targets.

- This unique action could potentially reduce the likelihood of resistance development among weed populations .

Field Trials and Case Studies

Field trials conducted in Japan since 2008 have demonstrated this compound's effectiveness in real-world agricultural settings. These trials indicated significant control over target weed species from early application stages through to the critical growth phases of rice .

Case Study: Efficacy in Tohoku Region

- Location: Tohoku area, Japan

- Duration: Multiple growing seasons

- Results: Consistent control of Echinochloa spp. and broadleaf weeds was observed, with crop safety maintained throughout the trials.

Environmental Impact and Safety Profile

The environmental profile of this compound is favorable compared to other herbicides. Studies indicate low toxicity to aquatic organisms and beneficial insects, making it a safer option for integrated pest management strategies in rice cultivation .

Table 2: Environmental Safety Profile

| Parameter | Value |

|---|---|

| Aquatic Toxicity | Low |

| Soil Persistence | Moderate |

| Non-target Organism Risk | Minimal |

Future Applications

Given its effectiveness and safety profile, this compound is being explored for use beyond rice cultivation. Research is ongoing into its potential applications in other crops such as corn, soybeans, and cotton, where similar weed challenges exist .

作用機序

Fenoxasulfone exerts its herbicidal effects by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. It specifically targets and inhibits the activity of very-long-chain fatty acid elongase (VLCFAE), an enzyme involved in the elongation steps of VLCFA biosynthesis. This inhibition disrupts the production of essential fatty acids, leading to the death of the target weeds .

類似化合物との比較

Comparison with Similar Compounds

Fenoxasulfone belongs to the VLCFA-inhibiting herbicide class, which includes pyroxasulfone, flufenacet, and cafenstrole. Below is a detailed comparison:

Chemical Structure and Classification

| Compound | Chemical Class | Key Structural Features |

|---|---|---|

| This compound | Isoxazoline | Isoxazoline ring + methylpyrazole moiety |

| Pyroxasulfone | Isoxazoline | Isoxazoline ring + thioether linkage |

| Flufenacet | Chloroacetamide | Chloroacetamide backbone |

| Cafenstrole | Isoxazoline | Isoxazoline ring + trifluoromethyl group |

This compound and pyroxasulfone are structurally distinct from older VLCFA inhibitors (e.g., flufenacet) due to their isoxazoline core, which enhances stability and bioavailability .

Mode of Action and Selectivity

All four compounds inhibit VLCFA elongases, but their inhibition kinetics and specificity differ:

- This compound: Targets elongases catalyzing C₂₄→C₂₆ steps in plants, with time-independent inhibition .

- Pyroxasulfone : Inhibits C₁₈→C₂₀ elongation; used in corn and soybeans for residual control of grasses and broadleaf weeds .

- Flufenacet/Cafenstrole: Broad-spectrum inhibitors with higher potency against Entamoeba histolytica FAE1/2 enzymes (IC₅₀: 0.2–1.2 µM) than this compound (IC₅₀: ~2.5 µM) .

Commercial Use and Formulations

This compound is predominantly used in rice fields, often formulated with fenquinotrione and other herbicides for synergistic effects (e.g., 2% this compound + 3% fenquinotrione) . Pyroxasulfone dominates in row crops, while flufenacet is utilized in parasitic disease research .

生物活性

Fenoxasulfone is a novel herbicide developed primarily for use in rice cultivation. Its unique mode of action and effectiveness against various weed species have garnered significant attention in agricultural research. This article explores the biological activity of this compound, including its mechanism of action, efficacy, residual activity, and toxicological profile.

Overview of this compound

This compound is a member of the sulfonylurea class and is characterized by its ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. Discovered by Kumiai Chemical Industry Co., Ltd., it has been registered for use in Japan since 2014 and is recognized for its long-lasting efficacy against weeds such as Echinochloa oryzicola and Echinochloa crus-galli .

The primary mode of action of this compound involves the inhibition of VLCFA elongase, an enzyme crucial for the production of VLCFAs. This inhibition leads to a reduction in VLCFAs such as C20:0, C22:0, C24:0, and C26:0 while increasing the levels of medium- and long-chain fatty acids like C18:0 . The herbicidal activity manifests through symptoms such as leaf shrinkage, darkening, and eventual plant death within 2-3 weeks post-application .

Efficacy Against Weeds

This compound has demonstrated excellent herbicidal efficacy in various studies:

- Greenhouse Trials : Effective control of Echinochloa oryzicola and Echinochloa crus-galli was observed at application rates between 50-200 g a.i./ha. Symptoms included initial leaf shrinkage followed by growth suppression leading to plant death .

- Field Trials : In multiple field trials conducted across Japan, this compound showed effective control over a range of weeds from the pre-emergence stage up to the 2.5-leaf stage, demonstrating crop safety with minimal adverse effects on rice .

Residual Activity

The residual activity of this compound is a critical factor for its effectiveness in paddy fields. Studies indicate that this compound maintains its herbicidal activity for approximately 60-70 days after application at rates around 200 g a.i./ha . This long residual effect helps in managing weed populations effectively throughout the growing season.

Toxicological Profile

The toxicological assessment of this compound indicates a favorable profile when compared to other herbicides. It exhibits low toxicity to non-target organisms and has a minimal environmental impact. The compound is rapidly absorbed and metabolized in mammals, with studies showing that it does not significantly accumulate in tissues .

Comparative Biological Activity

To illustrate the biological activity of this compound compared to other herbicides, the following table summarizes key data:

| Herbicide | Target Weeds | Application Rate (g a.i./ha) | Mode of Action | Residual Activity (Days) |

|---|---|---|---|---|

| This compound | Echinochloa spp. | 50-200 | VLCFA elongase inhibition | 60-70 |

| Pyroxasulfone | Setaria viridis, Chenopodium album | 100-250 | VLCFA elongase inhibition | Varies by soil texture |

| Metolachlor | Broadleaf and grass weeds | 1.5-3.0 | Inhibition of seed germination | Moderate |

Case Studies

- Greenhouse Study : Conducted at Kumiai Chemical Industry's Life Science Research Institute, this study evaluated this compound's efficacy against various annual weeds under controlled conditions. Results confirmed its high efficacy against target species with observable phytotoxic symptoms within days post-treatment .

- Field Trials : Extensive field trials across different regions confirmed that this compound effectively controlled weed populations without harming rice crops, supporting its registration as a safe agricultural chemical .

Q & A

Q. What experimental methodologies are recommended to characterize fenoxasulfone’s herbicidal mode of action?

this compound inhibits very-long-chain fatty acid (VLCFA) biosynthesis in plants, a mechanism confirmed via enzyme inhibition assays and radiolabeled precursor studies (e.g., using ¹⁴C-acetate to track fatty acid elongation). To validate this:

- Conduct in vitro assays with plant microsomal fractions to measure VLCFA synthase activity under this compound exposure .

- Pair with gas chromatography-mass spectrometry (GC-MS) to quantify fatty acid profiles in treated vs. untreated plants .

- Structural analysis (e.g., X-ray crystallography) can clarify interactions between this compound and target enzymes, leveraging its unique sulfonylisoxazoline backbone .

Table 1: Key Parameters for Mode-of-Action Studies

| Parameter | Recommendation | Reference |

|---|---|---|

| Enzyme source | Microsomal fractions from Echinochloa | |

| Assay duration | 24–48 hours | |

| This compound dosage | 1–10 µM (in vitro) |

Q. How should researchers optimize this compound synthesis for reproducibility?

this compound’s synthesis involves multi-step reactions, including sulfide oxidation and cyclization (see ). Key steps:

- Use high-purity 2,5-dichlorophenol as a starting material to minimize byproducts .

- Monitor intermediates (e.g., sulfonyl chloride derivatives) via thin-layer chromatography (TLC) and ¹H NMR .

- Employ sodium hydroxide in aqueous ethanol for the final cyclization step, ensuring pH > 10 to maximize yield .

Q. What criteria define this compound’s efficacy in field trials?

Field studies should measure:

- Weed density reduction (e.g., Echinochloa crus-galli) at 150–200 g a.i./ha, with residual activity monitored for 30–60 days post-application .

- Soil persistence using HPLC-MS/MS to quantify this compound degradation half-life under varying pH and organic matter conditions .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s phytotoxicity across plant species?

Discrepancies may arise due to differential uptake or metabolic detoxification. To address this:

- Perform comparative transcriptomics on susceptible vs. resistant species to identify detoxification genes (e.g., cytochrome P450s) .

- Use radiolabeled this compound (³H or ¹⁴C) to track translocation patterns in roots and shoots via autoradiography .

Q. What statistical models are appropriate for analyzing this compound’s dose-response data?

- Apply non-linear regression (e.g., log-logistic models) to calculate ED₅₀ values .

- Account for soil variability (e.g., clay content) using mixed-effects models to avoid Type I errors .

Q. How to design long-term studies on this compound’s environmental impact?

- Monitor soil microbial diversity via 16S rRNA sequencing pre- and post-application to assess non-target effects .

- Conduct mesocosm experiments to simulate rice paddies, measuring aquatic toxicity in Daphnia magna and Chlorella vulgaris .

Table 2: Long-Term Study Design Checklist

| Factor | Measurement Method | Frequency |

|---|---|---|

| Soil residues | QuEChERS extraction + LC-MS/MS | Biweekly |

| Non-target plant growth | Biomass quantification | Post-harvest |

| Water column leaching | Passive samplers + HPLC-UV detection | After rainfall |

Methodological Best Practices

- Reproducibility : Document synthesis intermediates with CAS registry numbers (e.g., 639826-16-7 for this compound) and provide NMR spectra in supplementary materials .

- Data Contradictions : Cross-validate field results with controlled greenhouse trials to isolate environmental variables .

- Ethical Compliance : Adhere to herbicide application guidelines (e.g., OECD 208 for terrestrial plant tests) to ensure ecological safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。